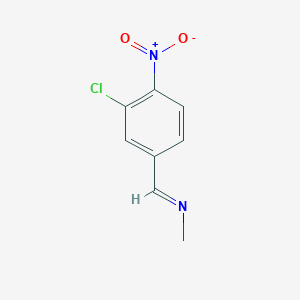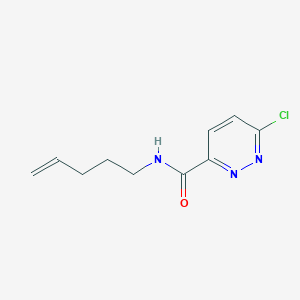
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C14H8ClN2O4. It is known for its unique structure, which includes a nitrophenyl group and a chlorinated cyanopyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate typically involves the esterification of 2-(6-chloro-3-cyanopyridin-2-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorinated cyanopyridine moiety can interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate: Unique due to its specific combination of functional groups.
(4-nitrophenyl) 2-(6-bromo-3-cyanopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
(4-nitrophenyl) 2-(6-fluoro-3-cyanopyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a chlorinated cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H8ClN3O4 |
|---|---|
分子量 |
317.68 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate |
InChI |
InChI=1S/C14H8ClN3O4/c15-13-6-1-9(8-16)12(17-13)7-14(19)22-11-4-2-10(3-5-11)18(20)21/h1-6H,7H2 |
InChIキー |
MAOOMCCDELZSOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC2=C(C=CC(=N2)Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B8411575.png)
![7-(3,4-Dimethoxy-phenyl)-[1,6]naphthyridine-5-ol](/img/structure/B8411581.png)

![5-fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B8411594.png)
![Pyrido[4,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8411602.png)
![[4-(2-Nitro-phenylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8411603.png)
![1-[1-(Tert-butylaminocarbonyl)ethyl]piperazine](/img/structure/B8411611.png)



![5,6,7,8,9,10-Hexahydro-alpha-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol](/img/structure/B8411647.png)
